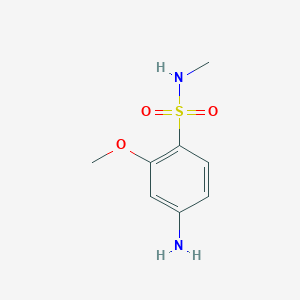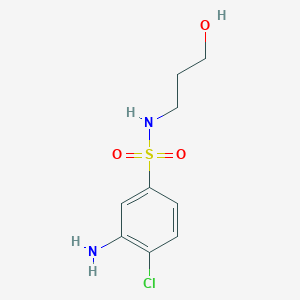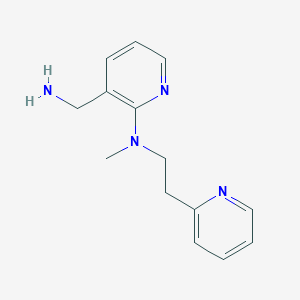
3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine
カタログ番号 B1517559
CAS番号:
1019346-46-3
分子量: 242.32 g/mol
InChIキー: GWELJFVMEFUFBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” is a chemical compound that falls under the category of aminopyridines . Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
The synthesis of similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” is likely to be complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a common structural motif in natural products and has found applications in diverse fields .Chemical Reactions Analysis
The chemical reactions involving “3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine” are likely to be complex due to the presence of multiple reactive sites. For instance, the compound could undergo reactions at the amine groups or at the pyridine ring .科学的研究の応用
1. Chemodivergent Synthesis
- Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines, which have significant biological and therapeutic value .
2. Catalyst-free Synthesis
- Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
- Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .
3. Metal- and Column-free Synthesis
- Application : This research developed a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units .
- Method : The synthesis relies on a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .
- Results : The reaction is not hindered by either donor or acceptor groups .
4. Synthesis of N-(pyridin-2-yl)amides
- Application : This research focuses on the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
- Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .
- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides, which have significant biological and therapeutic value .
5. Synthesis of N-isoquinolin-1-yl carbamates
- Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
- Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .
4. Chemodivergent Synthesis
- Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Method : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines, which have significant biological and therapeutic value .
5. Catalyst-free Synthesis
- Application : This research presents a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
- Method : The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
- Results : The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .
将来の方向性
特性
IUPAC Name |
3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-18(10-7-13-6-2-3-8-16-13)14-12(11-15)5-4-9-17-14/h2-6,8-9H,7,10-11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWELJFVMEFUFBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline
1094799-00-4
4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
861387-13-5
2-methoxyethyl N-(3-aminophenyl)carbamate
1095601-63-0

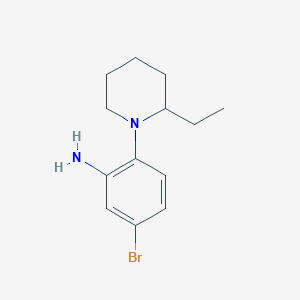
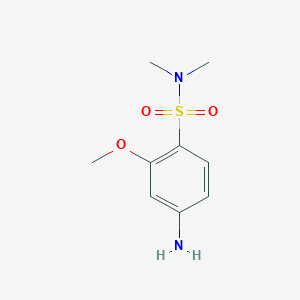
![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)
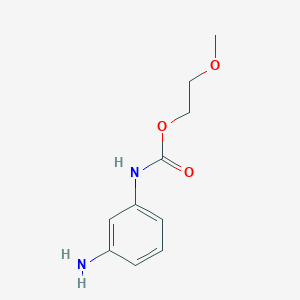
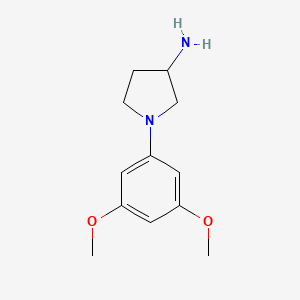
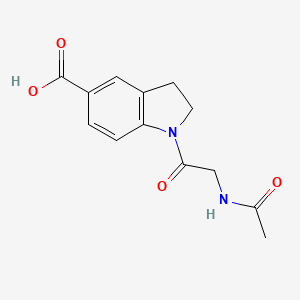
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
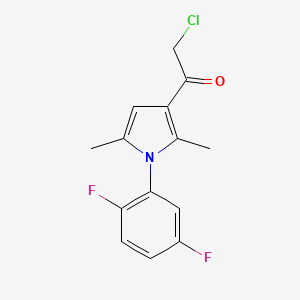
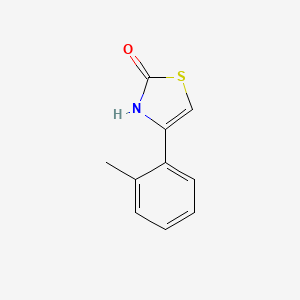
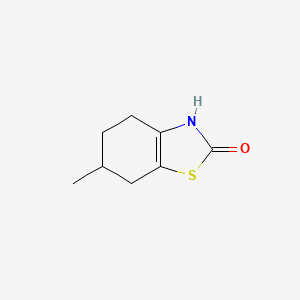
![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
